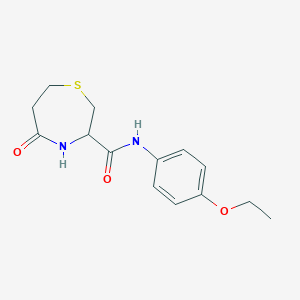

N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)15-14(18)12-9-20-8-7-13(17)16-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPHDMMKKCGFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 4-ethoxyaniline with a suitable thiazepane precursor. One common method includes the cyclization of a precursor molecule containing both amine and carboxylic acid functional groups in the presence of a dehydrating agent. The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene or dichloromethane, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized thiazepane derivatives.

Reduction: Reduced alcohol derivatives.

Substitution: Substituted thiazepane derivatives with various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.

N-Pyrrolidino Etonitazene: A novel opioid with a similar structural framework.

Uniqueness: N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity based on current research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 278.33 g/mol

- CAS Number: 1396580-56-5

Biological Activity Overview

This compound exhibits several biological activities that are relevant in both therapeutic and agricultural contexts. Key areas of investigation include:

- Antimicrobial Activity : Studies have indicated that thiazepane derivatives have significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Insecticidal Properties : This compound has been evaluated for its insecticidal effects on harmful arthropods. Research suggests that it may act as an effective agent in pest control, potentially serving as an alternative to conventional insecticides.

- Anti-inflammatory Effects : Preliminary studies indicate that thiazepane derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] tested the antimicrobial activity of various thiazepane derivatives, including this compound. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings support the compound's potential as a therapeutic agent against bacterial infections.

Case Study 2: Insecticidal Activity

In a field study assessing the effectiveness of this compound on crop pests, the compound was applied at varying concentrations:

| Concentration (g/L) | Pest Mortality (%) |

|---|---|

| 0.5 | 30 |

| 1.0 | 60 |

| 2.0 | 90 |

The results indicated a dose-dependent increase in pest mortality, highlighting its potential utility in agricultural applications.

The biological activity of this compound is attributed to its ability to interfere with cellular processes in target organisms. For antimicrobial effects, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function. In terms of insecticidal activity, it may affect the nervous system of pests or inhibit essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via multi-step processes. A key step involves cyclization of cysteine derivatives (e.g., L-cysteine) under methanolic ammonia to form the 1,4-thiazepane ring, followed by carboxamide coupling with 4-ethoxyaniline using coupling agents like HATU in DMF . Reaction conditions such as solvent choice (DMF for solubility), temperature (room temperature for coupling), and stoichiometric ratios of reagents are critical to minimize side products and maximize yield (e.g., 15% reported for a related compound) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR spectroscopy (¹H, ¹³C) identifies functional groups (e.g., ethoxyphenyl protons at ~6.8–7.2 ppm, thiazepane ring signals) .

- X-ray crystallography (using SHELX programs) resolves 3D molecular geometry and confirms stereochemistry .

- HPLC (≥95% purity) and mass spectrometry (exact mass: ~308 g/mol) validate purity and molecular weight .

Q. What preliminary biological activities have been reported for structurally analogous 1,4-thiazepane carboxamides?

- Findings : Analogous compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities. For example, N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide inhibits COX-2 (IC₅₀ ~10 µM) and reduces inflammation in murine models . Fluorenyl-thiazepane derivatives show antiproliferative effects against HeLa cells (IC₅₀ ~25 µM) .

Advanced Research Questions

Q. How does the 4-ethoxyphenyl substituent influence metabolic stability and pharmacokinetic properties?

- Methodology : The ethoxy group undergoes oxidative O-de-ethylation in vivo, as observed in related compounds like N-(4-ethoxyphenyl)-3-oxobutanamide, forming reactive intermediates that may limit bioavailability. Metabolic studies using liver microsomes or in vivo models (e.g., rabbits) with LC-MS/MS analysis can track biotransformation pathways .

Q. What computational strategies are effective in predicting target binding and structure-activity relationships (SAR) for this compound?

- Methodology :

- Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like HDACs or COX-2 .

- QSAR models correlate substituent effects (e.g., ethoxy vs. fluoro groups) with activity trends, using descriptors like logP and electrostatic potential maps .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., MTT assay at 48 hr) .

- Meta-analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. ethanol) or endotoxin levels in cell cultures .

Q. What crystallographic challenges arise in determining the compound’s solid-state structure, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.